![molecular formula C16H12N2O B14266480 3-([2,2'-Bipyridin]-4-yl)phenol CAS No. 188771-59-7](/img/structure/B14266480.png)
3-([2,2'-Bipyridin]-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([2,2’-Bipyridin]-4-yl)phenol is an organic compound that features a phenol group attached to a bipyridine moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([2,2’-Bipyridin]-4-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2,2’-bipyridine with phenol under basic conditions, often using a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve the hydrolysis of diazonium salts. For example, an aromatic primary amine can be treated with nitrous acid to form a diazonium salt, which is then hydrolyzed to produce the phenol .
Analyse Chemischer Reaktionen
Types of Reactions
3-([2,2’-Bipyridin]-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol
Wissenschaftliche Forschungsanwendungen
3-([2,2’-Bipyridin]-4-yl)phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-([2,2’-Bipyridin]-4-yl)phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([2,2’-Bipyridin]-6-yl)phenyl: Another bipyridine-phenol compound with similar coordination chemistry properties.
Hydroxybenzene: A simpler phenolic compound with basic antioxidant properties.
Uniqueness
3-([2,2’-Bipyridin]-4-yl)phenol is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This property makes it particularly valuable in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Eigenschaften
CAS-Nummer |
188771-59-7 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-(2-pyridin-2-ylpyridin-4-yl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)13-7-9-18-16(11-13)15-6-1-2-8-17-15/h1-11,19H |
InChI-Schlüssel |
TXMGMAKNZLINMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


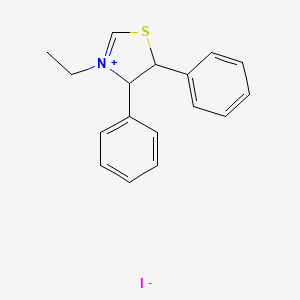

![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
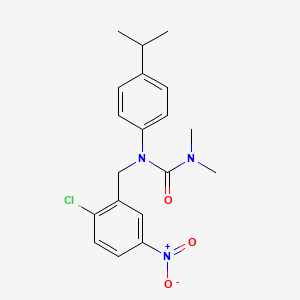
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)

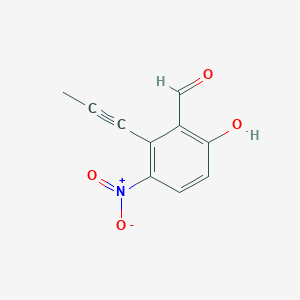

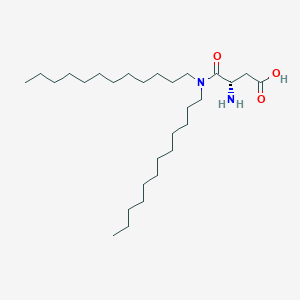

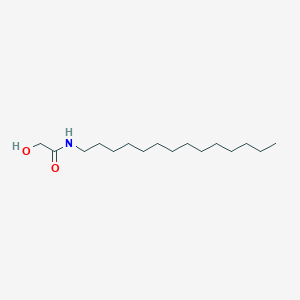

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
